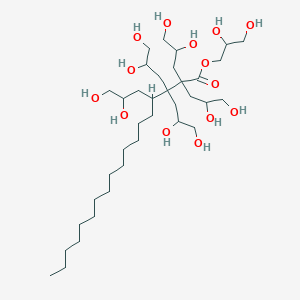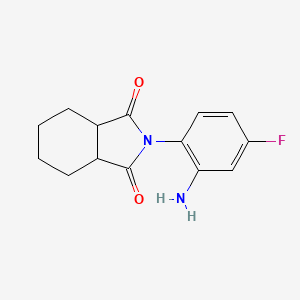
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione
Vue d'ensemble
Description
The compound “2-(2-amino-4-fluorophenyl)propan-2-ol” is related to the compound you mentioned . It has a molecular weight of 169.2 . Another related compound is “(2-Amino-4-fluorophenyl)acetic acid” with a molecular formula of CHFNO and an average mass of 169.153 Da .
Synthesis Analysis
In the discovery of HDAC inhibitors with improved activity and selectivity, fluorine substitution was performed on a previously derived lead compound . The synthesized molecules N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Properties
Research on 1H-isoindole-1,3(2H)-diones, including compounds with structural similarities to 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione, has revealed their potential as anticonvulsant agents. A study by Kamiński, Wiklik, and Obniska (2014) synthesized a range of 1H-isoindole-1,3(2H)-diones and evaluated their anticonvulsant activity in animal models. The study found that several of these compounds were effective in preventing seizures in models of epilepsy, indicating a promising avenue for the development of new antiepileptic drugs. This research highlights the relevance of such compounds in the exploration of novel therapeutic options for epilepsy management Kamiński, Wiklik, & Obniska, 2014.
Antidepressant and Anxiolytic Potential
Another study by Zagórska et al. (2016) focused on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, related to the core structure of interest, as potential antidepressant agents. The research identified compounds with significant affinity for serotonin receptors and phosphodiesterase inhibitors, suggesting their utility in treating depression and anxiety. Preliminary in vivo studies indicated the potential of these compounds as antidepressants, further supporting the versatility of this chemical scaffold in psychiatric disorder treatment Zagórska et al., 2016.
Immunomodulatory Effects
Kiuchi et al. (2000) explored the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, which share functional group similarities with the compound of interest. This research uncovered compounds that demonstrated significant immunosuppressive effects, highlighting the potential of such structures in developing treatments for autoimmune diseases and organ transplantation Kiuchi et al., 2000.
Anti-Inflammatory Applications
Qinna et al. (2012) studied the anti-inflammatory properties of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, which resemble the core structure of interest. The compounds exhibited significant inhibition of cyclooxygenase enzymes, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs). This research underscores the potential of such compounds in treating inflammatory conditions Qinna et al., 2012.
Hypolipidemic Effects
Murthy, Wyrick, and Hall (1985) investigated the hypolipidemic activity of indan-1,3-dione derivatives, which share structural features with the compound . Their research demonstrated that these derivatives could effectively reduce serum cholesterol and triglyceride levels in animal models, suggesting potential applications in managing hyperlipidemia Murthy, Wyrick, & Hall, 1985.
Mécanisme D'action
Mode of Action
This compound interacts with its target, HDAC3, by inhibiting its activity . HDACs are enzymes that control the epigenetic modifications of histone, along with more than 50 nonhistone proteins . By inhibiting HDAC3, this compound can affect the acetylation and deacetylation of histones, thereby modifying gene expression .
Biochemical Pathways
The inhibition of HDAC3 affects the biochemical pathways related to gene expression and cell proliferation . Dysregulation of these pathways has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can have significant downstream effects on these pathways.
Result of Action
The compound’s action results in the inhibition of HDAC3 activity, which can lead to changes in gene expression and cell proliferation .
Propriétés
IUPAC Name |
2-(2-amino-4-fluorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNWTCQLEPCORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




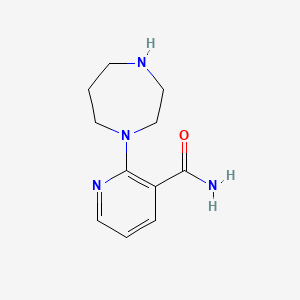
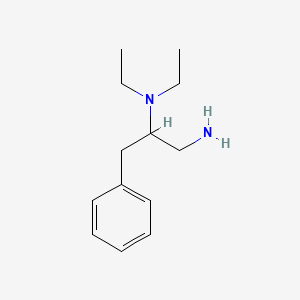
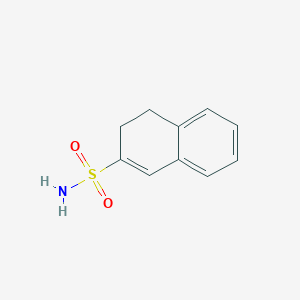
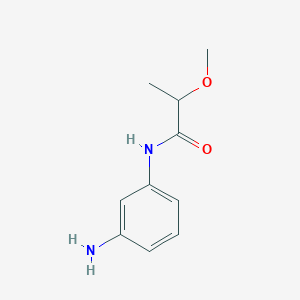
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)
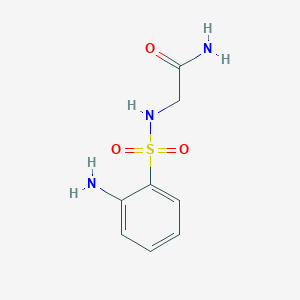
![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
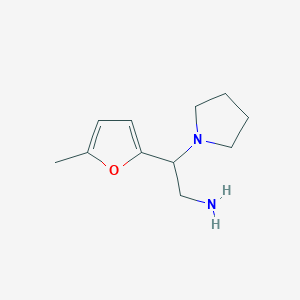
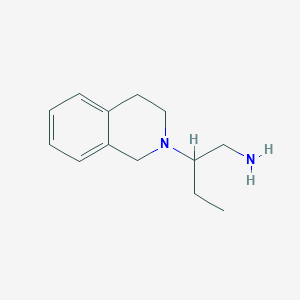
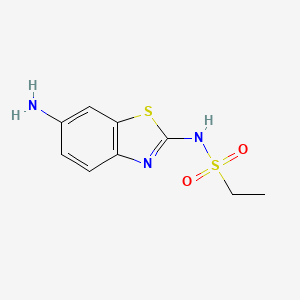

![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)
